
N-((benzoylamino){4-nitrophenyl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(4-Nitrobenzylidene)bisbenzamide: is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to two benzamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Nitrobenzylidene)bisbenzamide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves dissolving benzamide and 4-nitrobenzaldehyde in toluene, followed by the addition of a carbon-based nanocatalyst such as cellulose [2-(sulfooxy)ethyl]mercaptosulfonic acid .
Industrial Production Methods: While specific industrial production methods for N,N’-(4-Nitrobenzylidene)bisbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: N,N’-(4-Nitrobenzylidene)bisbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or amines, often in the presence of an acid or base catalyst.
Major Products:
Reduction: Formation of N,N’-(4-aminobenzylidene)bisbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Condensation: Formation of more complex bisbenzamide derivatives.
科学研究应用
N,N’-(4-Nitrobenzylidene)bisbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N,N’-(4-Nitrobenzylidene)bisbenzamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitro and benzamide groups. These interactions can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.
相似化合物的比较
N,N’-(4-Aminobenzylidene)bisbenzamide: Similar structure but with an amine group instead of a nitro group.
N,N’-(4-Methylbenzylidene)bisbenzamide: Similar structure but with a methyl group instead of a nitro group.
N,N’-(4-Chlorobenzylidene)bisbenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N,N’-(4-Nitrobenzylidene)bisbenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, allowing for unique applications in various fields.
属性
分子式 |
C21H17N3O4 |
|---|---|
分子量 |
375.4g/mol |
IUPAC 名称 |
N-[benzamido-(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-7-3-1-4-8-16)22-19(15-11-13-18(14-12-15)24(27)28)23-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,22,25)(H,23,26) |
InChI 键 |
RJMSDFUMRVEWOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


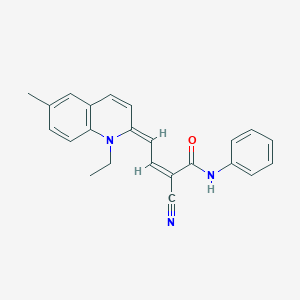
![1,3,4,7,8,10-hexabenzyloctahydro-1H-5,2,6-(epiminomethanetriylimino)imidazo[4,5-b]pyrazine](/img/structure/B377159.png)
![1-N,2-N-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]cyclopropane-1,2-dicarboxamide](/img/structure/B377160.png)

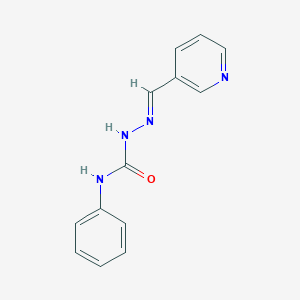
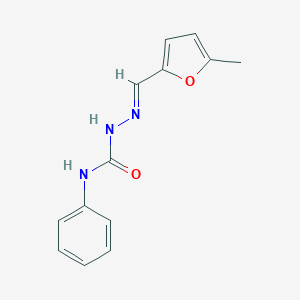
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]benzyl}anilino)-4-oxobutanoate](/img/structure/B377169.png)
![N'~1~,N'~2~-bis[1-(3-bromophenyl)ethylidene]ethanedihydrazide](/img/structure/B377170.png)

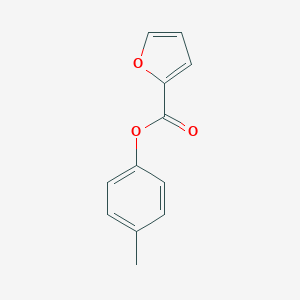

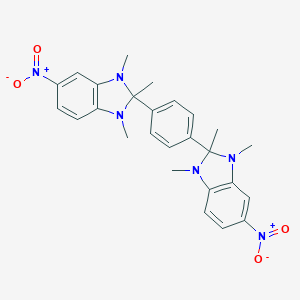
![(E)-[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]AMINE](/img/structure/B377180.png)
